REACTION_CXSMILES
|
O.O.O.O.O.O.O.[Cl-].[Ce+3:9].[Cl-].[Cl-].O.O.[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+].[Na+].[Na+]>O>[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Ce+3:9] |f:0.1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16,18.19|
|
Name
|
cerium (III) chloride heptahydrate
|
Quantity
|
3.726 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
sodium citrate dihydrate
|
Quantity
|
2.941 g
|
Type
|
reactant
|
Smiles
|
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
ADDITION
|
Details
|
The supernatant was poured off
|
Type
|
WASH
|
Details
|
The precipitate was then washed
|
Type
|
CUSTOM
|
Details
|
5 times (to remove dissolved sodium chloride) with 30 milliliters of water by (for
|
Type
|
WASH
|
Details
|
each wash) a)
|
Type
|
ADDITION
|
Details
|
addition of water to the precipitate, b) vortex
|
Type
|
ADDITION
|
Details
|
mixing for 2 minutes
|
Duration
|
2 min
|
Type
|
WAIT
|
Details
|
c) centrifugation at 3500 RPM for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The precipitate was then washed in a similar manner 3 times (to remove residual water) with 30 milliliters of methanol (for
|
Type
|
WASH
|
Details
|
each wash)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ce+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |